Strontium silicide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

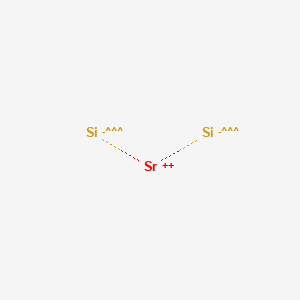

Strontium silicide is a compound that has been studied for its potential applications in various fields . It is a three-dimensional structure where Sr is bonded in a distorted body-centered cubic geometry to eight equivalent Si atoms .

Synthesis Analysis

Strontium silicide can be synthesized using high-energy ball milling and Pechini techniques . The synthesis process involves the stirring of a boiling aqua suspension prepared from hydrosilicagel, sodium hydroxide (NaOH), and strontium chloride (SrCl2), resulting in the precipitation of hydrated strontium silicate species . Another method involves the epitaxial growth of (Sr,Ba)-based oxides on SrSi2 SrSi2-terminated (001) Si using laser-molecular beam epitaxy .Molecular Structure Analysis

Strontium silicide crystallizes in the cubic P4_332 space group . There are six shorter (3.27 Å) and two longer (3.39 Å) Sr–Si bond lengths . Si is bonded in a 7-coordinate geometry to four equivalent Sr and three equivalent Si atoms .Chemical Reactions Analysis

Strontium silicate species formed from the hydrosilicagel derived from serpentine minerals and their thermal crystallization into strontium silicates have been studied . The reaction involves the formation of strontium silicate at the interface with silicon, to strontium silicate and SrO in the topmost layer .Physical And Chemical Properties Analysis

Strontium is a lustrous, silvery or silver-yellow metal that is relatively soft. It crystallizes in a cubic close-packed lattice . Strontium silicide is amorphous in nature .科学的研究の応用

Vapor Pressures and Thermodynamic Properties : The study by Balducci et al. (2006) explored the vaporization processes of strontium silicides, providing insights into their thermodynamic properties and potential applications in high-temperature environments (Balducci et al., 2006).

Strontium Isotopes as Ecosystem Tracers : Capo, Stewart, and Chadwick (1998) highlighted the use of strontium isotopes in studying ecosystem processes like chemical weathering, soil genesis, and marine sediment correlation (Capo, Stewart, & Chadwick, 1998).

Biomedical Applications : Bonhomme et al. (2012) demonstrated the use of strontium in biomedical science, particularly its role in promoting bone growth and inhibiting bone resorption, with implications for osteoporosis treatment and biomaterial development (Bonhomme et al., 2012).

Mapping Strontium Isotopes : Holt, Evans, and Madgwick (2021) reviewed the methods for creating strontium isotope maps, useful in ecological and archaeological research (Holt, Evans, & Madgwick, 2021).

Superconductivity in Strontium-Gold Silicide : Isobe et al. (2014) synthesized a novel strontium–gold silicide, revealing its potential as a noncentrosymmetric superconductor (Isobe et al., 2014).

Lattice Stability and Defect Structure in Electronic Devices : Garay et al. (2009) investigated the thermodynamics and defect structure of strontium silicides, which are relevant for the development of electronic devices (Garay et al., 2009).

Environmental Implications in Wetlands : Boyer et al. (2018) studied the role of strontium in wetlands, particularly in the context of environmental remediation and hydrogeochemistry (Boyer et al., 2018).

Applications in Hydrogeology Research : Hu Jin-wu (2003) discussed the use of strontium geochemistry in hydrogeology, emphasizing its role as a microelement tracer (HU Jin-wu, 2003).

作用機序

While the exact mechanism of action for strontium silicide is not clear, strontium compounds have been studied for their unique properties. For example, strontium ions in strontium chloride toothpaste formulations appear to relieve pain and sensitivity by blocking fluid flow in dentinal tubules . Another strontium compound, strontium ranelate, increases the deposition of new bone by osteoblasts and reduces the resorption of bone by osteoclasts .

Safety and Hazards

特性

InChI |

InChI=1S/2Si.Sr/q2*-1;+2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKAKWDPPFFMSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si-].[Si-].[Sr+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Si2Sr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Strontium silicide | |

CAS RN |

12138-28-2, 12039-65-5 |

Source

|

| Record name | Strontium silicide (SrSi2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium disilicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Strontium silicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B75884.png)